molecular formula C11H15BrN2 B3240918 3-Bromo-4-(1-piperidinylmethyl)pyridine CAS No. 1449008-24-5

3-Bromo-4-(1-piperidinylmethyl)pyridine

Cat. No.: B3240918
CAS No.: 1449008-24-5
M. Wt: 255.15 g/mol
InChI Key: TWHNBDRJWQVMAH-UHFFFAOYSA-N
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Description

3-Bromo-4-(1-piperidinylmethyl)pyridine is a brominated pyridine derivative featuring a piperidinylmethyl substituent at the 4-position. The bromine atom at position 3 facilitates cross-coupling reactions (e.g., Suzuki, Stille), while the piperidinylmethyl group enhances solubility and modulates electronic properties through its basic nitrogen .

Properties

IUPAC Name

3-bromo-4-(piperidin-1-ylmethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2/c12-11-8-13-5-4-10(11)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHNBDRJWQVMAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=NC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601264887
Record name Pyridine, 3-bromo-4-(1-piperidinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601264887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449008-24-5
Record name Pyridine, 3-bromo-4-(1-piperidinylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1449008-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 3-bromo-4-(1-piperidinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601264887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(1-piperidinylmethyl)pyridine typically involves the bromination of 4-(1-piperidinylmethyl)pyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent. The process may involve the use of solvents such as dichloromethane or acetonitrile, and the reaction temperature is usually maintained at room temperature to ensure optimal yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and safety. The process is optimized to minimize waste and maximize yield, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .

Scientific Research Applications

Chemistry: 3-Bromo-4-(1-piperidinylmethyl)pyridine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science .

Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It is also used in the development of bioactive molecules and potential therapeutic agents .

Medicine: The compound is investigated for its potential pharmacological properties. It is used in the synthesis of drug candidates targeting various diseases, including neurological disorders and cancer .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and specialty chemicals. Its unique reactivity makes it valuable in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3-Bromo-4-(1-piperidinylmethyl)pyridine involves its interaction with specific molecular targets. The bromine atom and the piperidinylmethyl group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound Br (C3), CH₂-piperidine (C4) C₁₁H₁₄BrN₂ 265.15 Cross-coupling precursor; drug discovery
3-Bromo-4-(piperidin-3-yl)pyridine Br (C3), piperidin-3-yl (C4) C₁₀H₁₂BrN₂ 241.13 Reduced steric bulk; lower basicity
3-Bromo-4-(2-pyrrolidinyl)pyridine Br (C3), pyrrolidin-2-yl (C4) C₉H₁₁BrN₂ 227.10 Higher ring strain; potential CNS targets
3-Bromo-4-(4-methoxyphenyl)pyridine Br (C3), 4-MeOPh (C4) C₁₂H₁₀BrNO 280.12 Enhanced π-stacking; material science
3-Bromo-4-(thien-3-yl)pyridine Br (C3), thiophene (C4) C₉H₆BrNS 240.12 Optoelectronic applications

Key Observations :

  • Steric and Electronic Effects : The piperidinylmethyl group in the target compound introduces steric bulk and basicity compared to smaller substituents like thiophene or aryl groups. This impacts reactivity in cross-coupling reactions and solubility in polar solvents .
  • Reactivity : Bromine at C3 enables Suzuki couplings (e.g., with aryl/heteroaryl boronic acids), as demonstrated in derivatives like 3-bromo-4-(4-trifluoromethylphenyl)pyridine (yields: 59–99%) . However, steric hindrance from the piperidinylmethyl group may reduce reaction rates compared to less bulky analogs .
  • Biological Relevance : Piperidine-containing derivatives are prevalent in kinase inhibitors and GPCR modulators due to their ability to engage hydrogen bonds and cationic interactions .

Drug Discovery

  • Piperidine-substituted bromopyridines serve as intermediates in kinase inhibitor synthesis. For instance, 1-(3-bromo-5-chloropyridin-4-yl)piperidine derivatives are key precursors in JAK2/3 inhibitor development .
  • The pyrrolidinyl analog (3-bromo-4-(2-pyrrolidinyl)pyridine) has been explored for neuropharmacological applications due to its blood-brain barrier permeability .

Materials Science

  • Thiophene- and aryl-substituted bromopyridines are utilized in organic semiconductors and metal-organic frameworks (MOFs) .

Biological Activity

3-Bromo-4-(1-piperidinylmethyl)pyridine is a chemical compound with the molecular formula C11H15BrN2C_{11}H_{15}BrN_2 and a molecular weight of 255.15 g/mol. It is recognized for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromine atom at the 3-position and a piperidinylmethyl group at the 4-position. This unique structure contributes to its reactivity and interaction with biological targets.

PropertyValue
IUPAC Name3-bromo-4-(piperidin-1-ylmethyl)pyridine
Molecular FormulaC11H15BrN2
Molecular Weight255.15 g/mol
CAS Number1449008-24-5

The mechanism of action of this compound involves its interaction with specific molecular targets, likely due to the presence of the bromine atom and the piperidinylmethyl group. These groups enhance its binding affinity towards certain enzymes or receptors, potentially acting as an inhibitor or modulator of various biochemical pathways.

Pharmacological Properties

Research indicates that this compound is being investigated for its pharmacological properties, particularly in the development of drug candidates targeting neurological disorders and cancer. It serves as an intermediate in synthesizing bioactive molecules and therapeutic agents .

Case Studies and Research Findings

  • Antimicrobial Activity : A study on similar pyridine derivatives demonstrated significant antimicrobial activity, particularly against Mycobacterium tuberculosis. The structure-activity relationship indicated that modifications in the piperidine substituent could enhance efficacy against resistant strains .
  • Cytotoxicity : The cytotoxic effects of derivatives containing piperidine rings have been analyzed, showing promising results against various cancer cell lines. The presence of basic substituents such as piperidine was linked to increased cytotoxicity, suggesting that this compound may exhibit similar properties .
  • Neuropharmacological Effects : Preliminary studies suggest that compounds with similar structures may influence neurotransmitter systems, indicating potential applications in treating neurodegenerative diseases. The exact pathways remain to be elucidated but warrant further investigation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

ModificationEffect on Activity
Bromine substitutionEnhances binding affinity
Piperidinylmethyl groupIncreases selectivity
Variations in substituentsAlters pharmacokinetics

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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